![molecular formula C8H5N3 B1270530 1H-benzimidazole-2-carbonitrile CAS No. 6868-37-7](/img/structure/B1270530.png)
1H-benzimidazole-2-carbonitrile
Overview
Description
Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . Benzimidazole agents are vital pharmacophores and privileged sub-structures in medicinal chemistry . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .
Synthesis Analysis
Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction .Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The compounds showed good antibacterial activity as well as good antifungal activity .Physical And Chemical Properties Analysis
Benzimidazole is considered as a potential bioactive heterocyclic aromatic compound with a variety of biological activities . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including 1H-benzimidazole-2-carbonitrile, are known for their broad-spectrum pharmacological properties. They have been identified as chemotherapeutic agents in various clinical conditions due to their structural similarity to naturally occurring biomolecules. These compounds have shown significant bioactivity against many ailments, with excellent bioavailability, safety, and stability profiles .
Antimicrobial Agents
Research indicates that benzimidazole compounds exhibit potent antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial drugs, which is crucial in the face of rising antibiotic resistance .
Tuberculostatic Properties
Some benzimidazole derivatives have been synthesized to exhibit prominent tuberculostatic properties. This is particularly important for the treatment of tuberculosis, especially in strains that are resistant to conventional medications .
Antioxidant Properties
Certain 1H-benzimidazole-2-carbonitrile derivatives have demonstrated antioxidative activity in cellular systems. This property is beneficial for developing treatments that protect cells from oxidative stress, which is linked to various chronic diseases .
Cancer Research
Benzimidazole derivatives are being explored for their potential use in cancer therapy. Their ability to modulate the polymerization of tubulin makes them candidates for anti-cancer drugs, as they could interfere with the growth of cancer cells .
Synthetic Chemistry
1H-benzimidazole-2-carbonitrile serves as a synthon in the synthesis of fused benzimidazole compounds. These derivatives are useful intermediates and subunits for developing molecules with pharmaceutical or biological interests, including antiulcer drugs, anticancer drugs, antiviral drugs, and antiprotozoan species .
Mechanism of Action
Target of Action
1H-Benzimidazole-2-carbonitrile is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of benzimidazole derivatives are often associated with cancer cells, where they exhibit anticancer activity . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to the inhibition of cell proliferation . The specific interaction of 1H-Benzimidazole-2-Carbonitrile with its targets would need further investigation.
Biochemical Pathways
Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These mechanisms often involve the disruption of cell proliferation and growth, leading to the death of cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their bioavailability
Result of Action
Benzimidazole derivatives are generally known for their anticancer activities . They often result in the inhibition of cell proliferation and growth, leading to the death of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-benzimidazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMJKMSTPFHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357114 | |
Record name | 1H-benzimidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazole-2-carbonitrile | |
CAS RN |
6868-37-7 | |
Record name | 1H-benzimidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H-benzimidazole-2-carbonitrile behave as a reactant with arylidenemalononitriles?
A1: 1H-benzimidazole-2-carbonitrile (1) acts as a nitrogen nucleophile when reacting with arylidenemalononitriles (2) in a Michael addition reaction. This reaction leads to the formation of various products, including the main product: 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3). [] Interestingly, the reaction also yields 2-aryl-benzimidazole (4) and 1H-benzimidazole-2-acetonitrile,α-(arylmethylene) (5) as byproducts. [] This highlights the diverse reactivity of 1H-benzimidazole-2-carbonitrile and its potential in constructing complex heterocyclic systems.
Q2: What are the synthetic applications of the reaction products derived from 1H-benzimidazole-2-carbonitrile?
A2: The 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3) product, obtained from the reaction of 1H-benzimidazole-2-carbonitrile with arylidenemalononitriles, can be further functionalized. For instance, reacting compound (3) with formamide leads to the formation of 4-amino-5-aryl pyrimido[5′,4′: 5,6]pyrido[1,2-a]benzimidazole (6). [] This example demonstrates the potential of using 1H-benzimidazole-2-carbonitrile as a building block for synthesizing a variety of fused heterocyclic compounds with potential biological activities.
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